REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]2([C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15](=[O:22])[O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[Cl:23]C(OC(Cl)C)=O>ClCCl>[NH:8]1[CH2:13][CH2:12][C:11]2([C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15](=[O:22])[O:14]2)[CH2:10][CH2:9]1.[ClH:23]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CC1)OC(C1=CC=CC=C12)=O
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness and ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2(CC1)OC(C1=CC=CC=C12)=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 484% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |